(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel derivatives related to "(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one" involves complex chemical processes, including Claisen Schmidt condensation, cyclization, and Mannich's reaction, leading to compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017). Another study focused on the synthesis of thiazolidinone derivatives, demonstrating the chemical versatility of these compounds (Divyesh Patel et al., 2012).
Biological Activities
The exploration of biological activities is a significant application of these compounds. Research has shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, some compounds demonstrated activity against multiple cancer cell lines, suggesting their potential as anticancer agents (Kostyantyn Turov, 2020). Antimicrobial activities were also observed, with compounds showing efficacy against a range of bacterial and fungal pathogens (Serap Başoğlu et al., 2013).
Antipsychotic Potential
Research into the antipsychotic potential of related compounds has yielded promising results. Conformationally constrained butyrophenones, for example, were prepared and evaluated as antipsychotic agents, demonstrating affinity for dopamine and serotonin receptors (E. Raviña et al., 2000).
Anticancer Evaluation
Further investigations into the anticancer properties of di- and trifunctional substituted 1,3-thiazoles showed that certain compounds with a piperazine substituent exhibited significant anticancer activity, highlighting the therapeutic potential of these derivatives (S. Chandrappa et al., 2010).
Properties
IUPAC Name |
(E)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(9-8-17-5-2-1-3-6-17)24-12-10-23(11-13-24)15-20-22-18(16-27-20)19-7-4-14-26-19/h1-9,14,16H,10-13,15H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFLEZDHWABRQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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